Paichongding

説明

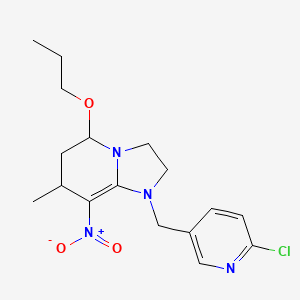

Structure

3D Structure

特性

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTGVPXRLDDMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058498 | |

| Record name | Paichongding | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948994-16-9 | |

| Record name | Paichongding | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Studies

Advanced Synthetic Strategies for Paichongding

The development of this compound has spurred research into a variety of synthetic strategies aimed at producing cis-neonicotinoids with optimized properties. chimia.ch Structural optimization efforts have led to the synthesis of a series of chlorothiazolyl analogues of this compound. chimia.ch This was driven by the understanding that the chlorothiazolyl skeleton can be an effective bioisostere for the chloropyridyl group found in many neonicotinoids. chimia.ch Some of these chlorothiazolyl analogues have demonstrated good activity against pests like the cowpea aphid. chimia.ch

Another advanced strategy involves the design and synthesis of phenylazoneonicotinoids based on the principle of π–π stacking interactions. chimia.ch By reacting 6-Cl-PMNI with diazonium salts prepared from anilines, researchers have created compounds with significantly enhanced insecticidal activity compared to earlier neonicotinoids like imidacloprid (B1192907). chimia.ch These synthetic approaches highlight the ongoing efforts to refine the molecular architecture of this compound to improve its biological efficacy. chimia.ch

Radiosynthesis of Labeled this compound for Research Applications

The synthesis of radiolabeled this compound is essential for investigating its mode of action, metabolism, degradation, and environmental fate. chimia.ch Radio-labeled tracers offer a highly sensitive method for the detection and accurate analysis of the compound and its metabolites. chimia.chresearchgate.net

A key pathway for producing Carbon-14 (B1195169) labeled this compound involves a five-step radiochemical synthesis starting from the inexpensive and readily available [¹⁴C]nitromethane. chimia.chresearchgate.netacs.org This efficient method yields [¹⁴C]this compound with both chemical and radiochemical purities exceeding 98%. chimia.chresearchgate.net The stability and high sensitivity of the carbon-14 isotope under normal physiological conditions make [¹⁴C]this compound an invaluable tool for detailed research applications. chimia.ch The racemic mixture of ¹⁴C-Paichongding is formally named 1-((6-Chloropyridin-3-yl)methyl)-7-methyl-[¹⁴C]8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine. acs.orgresearchgate.net

Tritium-labeled this compound has also been successfully synthesized for research purposes. chimia.chscispace.com The radiosynthesis is achieved through a reduction reaction using sodium borohydride (B1222165) labeled with tritium (B154650) (NaB³H₄) as the source of the isotope. chimia.chscispace.com This process yields [³H]this compound with high purity. chimia.ch

Table 1: Purity of Radiolabeled this compound

| Radiolabeled Compound | Synthesis Source | Chemical Purity | Radiochemical Purity |

| [¹⁴C]this compound | [¹⁴C]nitromethane | >98% chimia.chresearchgate.net | >98% chimia.chresearchgate.net |

| [³H]this compound | NaB³H₄ | 98.7% chimia.ch | 97.3% chimia.ch |

[14C]this compound Synthesis Pathways

Chiral Synthesis and Stereoisomer Separation Techniques

This compound is a chiral molecule, containing two chiral centers in its structure. researchgate.net This gives rise to four distinct diastereoisomers, which exist as two pairs of enantiomers. researchgate.net The separation and study of these individual stereoisomers are important, as they can exhibit different biological activities and degradation rates. researchgate.netacs.org

The primary technique for resolving the stereoisomers of this compound is preparative chiral High-Performance Liquid Chromatography (HPLC). researchgate.netacs.orgresearchgate.net This method has been successfully used to separate the racemic mixture of ¹⁴C-labeled this compound into its four pure diastereoisomers. researchgate.netresearchgate.net In some cases, supercritical fluid chromatography (SFC) has also been employed in conjunction with HPLC for the separation. researchgate.net The four separated stereoisomers are designated as 5R,7R-Paichongding (RR), 5S,7S-Paichongding (SS), 5S,7R-Paichongding (SR), and 5R,7S-Paichongding (RS). researchgate.net The ability to isolate these individual isomers is a critical step for evaluating their specific biological and environmental properties. researchgate.netresearchgate.net

Table 2: Identified Stereoisomers of this compound

| Stereoisomer Designation | Configuration |

| RR | 5R,7R-Paichongding researchgate.net |

| SS | 5S,7S-Paichongding researchgate.net |

| SR | 5S,7R-Paichongding researchgate.net |

| RS | 5R,7S-Paichongding researchgate.net |

Compound Index

Molecular Structure, Chirality, and Structure Activity Relationships Sar

Stereoisomeric Forms and Configurational Analysis of Paichongding

This compound, with the chemical name 1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine, possesses two chiral centers within its structure. researchgate.netresearchgate.net This chirality gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers (diastereomeric pairs). researchgate.net The four stereoisomers are (5R,7R), (5S,7S), (5S,7R), and (5R,7S). researchgate.net

The separation and analysis of these individual stereoisomers have been accomplished using advanced chromatographic techniques, including preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). researchgate.net The definitive absolute configuration of the molecule was established through single crystal X-ray diffraction analysis. researchgate.net

Crucially, research has demonstrated significant differences in the biological activity among the stereoisomers. The insecticidal activity of the (5R,7S)-paichongding isomer is reported to be up to 20.1 times higher than that of the other three isomers. researchgate.net This highlights the critical role of specific stereochemistry in the interaction with the target site in insects. Furthermore, studies on the fate of these isomers in soil and plants show stereoselective behavior; for example, the (5R,7S) and (5S,7R) enantiomers were absorbed more readily by plant roots than the (5R,7R) and (5S,7S) pair. researchgate.net

| Stereoisomer | Enantiomeric Pair | Relative Insecticidal Activity |

|---|---|---|

| (5R,7S)-Paichongding | A | Highest |

| (5S,7R)-Paichongding | A | Low |

| (5R,7R)-Paichongding | B | Low |

| (5S,7S)-Paichongding | B | Low |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity, enabling the prediction of the activity of new molecules before their synthesis. researchgate.net This computational tool is vital in modern drug and pesticide discovery for designing new compounds with improved efficacy. researchgate.net

For the class of compounds to which this compound belongs, QSAR studies have been successfully conducted. Specifically, a QSAR analysis was performed on a series of novel nitromethylene neonicotinoids featuring a tetrahydropyridine (B1245486) ring designed to fix the cis-configuration, a key structural feature of this compound. acs.org This study established a relationship between the compounds' structural properties and their insecticidal activity against pea aphids. acs.org The resulting model suggested that AlogP98 (a measure of lipophilicity) and Dipole_Mopac (related to the molecule's dipole moment) were significant parameters influencing biological activity. acs.org Such models provide a rational basis for the further design of potent analogues. springernature.com

Molecular Design Principles and Structural Optimization

The molecular design of this compound and its analogues is a deliberate process aimed at maximizing insecticidal activity, particularly against resistant pests, by optimizing the molecule's structural features.

The modification of substituent groups on the this compound scaffold has a profound impact on its biological potency. Structure-activity relationship studies have focused on the hexahydroimidazo[1,2-a]pyridine core, revealing that substitutions at the 7-position are particularly sensitive. researchgate.net

Research indicates that introducing a small alkyl group, such as methyl or ethyl, at the 7-position enhances insecticidal activity. researchgate.netresearchgate.net However, increasing the size or changing the nature of this substituent leads to a decrease in efficacy. This demonstrates that steric and electronic properties at this position are critical for optimal interaction with the insect's nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net

| Substituent at 7-Position | Relative Insecticidal Activity against Pea Aphids |

|---|---|

| Methyl | Highest |

| Ethyl | High |

| n-Butyl | Moderate |

| Phenyl | Low |

| n-Propyl | Lower |

| iso-Propyl | Lower |

| p-NO₂-phenyl | Lowest |

Bioisosteric replacement is a strategy in medicinal and agrochemical chemistry where one atom or group of atoms in a molecule is exchanged for another with similar physical or chemical properties to enhance desired properties. nih.gov This technique has been applied to the structural optimization of this compound analogues. nih.gov

A notable example is the development of chlorothiazolyl analogues of this compound. nih.gov In these analogues, the (6-chloro-pyridin-3-yl)methyl moiety, which is characteristic of many first- and second-generation neonicotinoids, is replaced by a chlorothiazolyl group. The thiazole (B1198619) ring serves as a bioisostere for the pyridine (B92270) ring. This modification represents a key strategy in the search for novel neonicotinoids with potentially different activity spectra or improved properties. researchgate.net

A fundamental design principle of this compound is the fixed cis-configuration of its nitro group. acs.org In traditional open-chain neonicotinoids like imidacloprid (B1192907), the nitro or cyano group typically adopts a trans-configuration relative to the rest of the molecule. The design of this compound involved creating a rigid dicyclic structure by introducing a tetrahydropyridine ring. acs.org This fused ring system forces the key nitromethylene pharmacophore into a cis-configuration relative to the chloropyridinylmethyl moiety. acs.org

This fixed cis-geometry was hypothesized to allow the molecule to bind to the insect nAChR in a different manner than trans-isomers. acs.orgmdpi.com This novel binding mode is thought to be a reason for this compound's high efficacy, including its activity against insect populations that have developed resistance to conventional neonicotinoids. researchgate.net This design rationale of fixing the molecular conformation represents a significant innovation in the development of new "super-neonicotinoids". mdpi.com

Mechanistic Research on Paichongding S Mode of Action Moa

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

At the core of Paichongding's insecticidal activity lies its interaction with nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. ucl.ac.ukplos.orgwikipedia.org

Agonistic Activity at Insect nAChRs

This compound functions as an agonist at insect nAChRs. chimia.chjst.go.jp This means that it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine (ACh). ucl.ac.uk However, its efficacy as an agonist appears to be minimal. jst.go.jp In voltage-clamp electrophysiological studies on hybrid nAChRs (composed of the insect Nlα1 subunit and rat β2 subunit) expressed in Xenopus oocytes, this compound elicited a maximum inward current that was only 21.9% of that induced by the partial agonist imidacloprid (B1192907). jst.go.jp This suggests that while this compound binds to the receptor, it is not as effective at opening the ion channel as other neonicotinoids. jst.go.jp

Differential Binding Site Affinity (High vs. Low Affinity Imidacloprid Binding Sites)

A key characteristic of this compound's mode of action is its preferential binding to the high-affinity imidacloprid binding site in the membranes of the brown planthopper, Nilaparvata lugens. chimia.chjst.go.jp Studies have demonstrated that imidacloprid has two distinct binding sites with different affinities. jst.go.jp this compound, however, shows a clear preference for the high-affinity site. chimia.chjst.go.jp Research on N. lugens membranes revealed that this compound displaces [3H]-imidacloprid at a high concentration (0.42 µM), and the high-affinity imidacloprid binding site disappears when a low concentration (0.01 µM) of a this compound analog is added. jst.go.jp This selective interaction at the high-affinity site is a distinguishing feature compared to other neonicotinoids and suggests a different binding mechanism. jst.go.jp

Interactive Table: Binding Characteristics of this compound

| Feature | Description | Reference |

|---|---|---|

| Receptor Target | Nicotinic Acetylcholine Receptors (nAChRs) | chimia.chjst.go.jp |

| Activity | Agonist | chimia.chjst.go.jp |

| Efficacy | Minimal (21.9% of imidacloprid's current in oocyte studies) | jst.go.jp |

| Binding Preference | High-affinity imidacloprid binding site | chimia.chjst.go.jp |

Role of Specific nAChR Subunits (e.g., Nlα1 Y151S Mutation)

The interaction of this compound with nAChRs is influenced by the specific subunits that make up the receptor. In the brown planthopper, Nilaparvata lugens, the high-affinity [3H]-imidacloprid binding sites are associated with the Nlα3 subunit, while the low-affinity sites contain the Nlα1 subunit. jst.go.jp A specific mutation, the replacement of tyrosine at position 151 with serine (Y151S) in the Nlα1 subunit, has been linked to imidacloprid resistance. jst.go.jptfsp.info Studies have shown that both this compound and its analog, IPPA152201, are affected to some extent by this Y151S mutation in Nlα1, indicating that this subunit is involved in their binding. chimia.ch This mutation significantly reduces the binding of imidacloprid and its agonist activity. jst.go.jp The fact that the Y151S mutation impacts this compound's action further supports its interaction with nAChRs, albeit in a potentially different manner than imidacloprid. chimia.chtfsp.info

Neurophysiological Impact and Nerve Conduction Disruption

By acting as an agonist on nAChRs, this compound disrupts the normal functioning of the insect's nervous system. agropages.com The binding of this compound to these receptors leads to the uncontrolled opening of ion channels, causing a continuous influx of cations into the nerve cell. ucl.ac.uk This persistent excitation disrupts the normal transmission of nerve impulses, leading to a state of paralysis and eventual death of the insect. google.comgoogle.com This disruption of nerve conduction is the ultimate cause of this compound's insecticidal effect. agropages.com The mechanism involves interfering with the neurophysiological activity by stimulating the discharge of neurotransmitters that have an inhibitory action on nerve conduction in arthropods. google.comgoogle.com

Comparative Analysis of MOA with Other Neonicotinoids

While this compound shares the same general target as other neonicotinoids—the nAChRs—there are significant differences in their mode of action. jst.go.jptfsp.info

Binding Site Preference: As mentioned, this compound preferentially targets the high-affinity imidacloprid binding site, a characteristic that distinguishes it from imidacloprid itself, which binds to both high and low-affinity sites. chimia.chjst.go.jp

Agonist Efficacy: this compound exhibits minimal efficacy as an agonist compared to other neonicotinoids like sulfoxaflor, which is a high-efficacy agonist. jst.go.jp Some neonicotinoids, such as clothianidin, even act as super-agonists, inducing a greater maximum response than the natural neurotransmitter ACh. nih.gov

Chemical Structure: this compound is a cis-neonicotinoid, meaning the nitro group is fixed in a cis-configuration relative to the heteroaromatic moiety. jst.go.jp This unique structure may contribute to its differential interaction with nAChRs compared to trans-neonicotinoids like imidacloprid. chimia.ch

Antagonistic vs. Agonistic Action: While this compound acts as an agonist, another cis-neonicotinoid, Cycloxaprid, acts as an antagonist at certain dosages. jst.go.jp This highlights the diversity of action even within the cis-neonicotinoid subgroup.

Interactive Table: Comparative Mode of Action of Neonicotinoids

| Compound | Class | Primary Action | Binding Site Preference | Key Feature | Reference |

|---|---|---|---|---|---|

| This compound | cis-Neonicotinoid | Agonist (minimal efficacy) | High-affinity imidacloprid site | Unique cis-configuration | chimia.chjst.go.jpjst.go.jp |

| Imidacloprid | trans-Neonicotinoid | Partial Agonist | High and low-affinity sites | First-generation neonicotinoid | jst.go.jpnih.gov |

| Cycloxaprid | cis-Neonicotinoid | Antagonist (at certain doses) | --- | Acts as an antagonist | jst.go.jp |

| Sulfoxaflor | Sulfoximine | Agonist (high efficacy) | Orthosteric site | High efficacy agonist | ucl.ac.ukjst.go.jp |

| Clothianidin | trans-Neonicotinoid | Super-agonist | --- | Induces greater response than ACh | nih.gov |

Computational and Molecular Modeling of Receptor Interactions

Computational and molecular modeling studies have provided further insights into the interaction of this compound with its target receptors. These studies help to visualize and understand the binding at an atomic level.

Recent research has utilized integrated computational frameworks to explore the binding interactions and enantioselective metabolism of this compound's stereoisomers with human cytochrome P450 enzymes, which are important for detoxification. researchgate.netzjnu.edu.cn While focused on metabolism, these computational approaches highlight the importance of stereochemistry in molecular interactions.

Molecular modeling based on the crystal structures of acetylcholine-binding proteins (AChBPs) in complex with neonicotinoids has been used to propose binding models. chimia.ch One model suggests that hydrogen bonds between neonicotinoids and positively charged amino acid residues like arginine or lysine (B10760008) are crucial for binding. chimia.ch Additionally, cooperative π-π interactions between the insecticide and the indole (B1671886) ring of a tryptophan residue in the binding pocket can significantly influence binding affinity. chimia.ch The unique cis-configuration of this compound likely results in a differential interaction with the nAChR compared to trans-neonicotinoids, a hypothesis that is being explored through these computational methods. chimia.ch

Environmental Fate and Transformation Dynamics

Degradation Pathways and Metabolite Identification

The degradation of Paichongding proceeds through multiple pathways, leading to the formation of several intermediate metabolites. The primary transformation reactions involve modifications to the tetrahydropyridine (B1245486) and imidazole (B134444) rings of the molecule. researchgate.net

Denitration and Depropylation Mechanisms

Denitration and depropylation are significant degradation pathways for this compound. researchgate.netacs.orgnih.gov Depropylation, which involves the cleavage of the ether linkage, results in the formation of depropylated this compound, one of the most abundant metabolites. acs.org This process occurs on the tetrahydropyridine ring. nih.gov The nitro group can also be removed from the molecule, contributing to its breakdown in the environment. researchgate.netacs.orgnih.gov

Nitrosylation, Demethylation, and Hydroxylation Processes

Nitrosylation, demethylation, and hydroxylation are additional transformation pathways for this compound. researchgate.netacs.orgnih.gov These reactions contribute to the structural alteration of the parent compound. Demethylation, a process catalyzed by various enzymes like cytochromes P450 and 2-oxoglutarate/Fe(II)-dependent dioxygenases, involves the removal of a methyl group, often through a hydroxylation step followed by the elimination of formaldehyde. frontiersin.org Hydroxylation introduces a hydroxyl group into the molecule, further altering its properties and facilitating subsequent degradation. researchgate.netacs.orgnih.gov

Enol-Keto Tautomerism in Degradation

Enol-keto tautomerism plays a role in the degradation of this compound. researchgate.netacs.orgnih.gov This process involves the interconversion between the keto and enol forms of the molecule, which are constitutional isomers with different chemical properties. masterorganicchemistry.com This tautomerism can influence the reactivity and subsequent degradation pathways of the compound. masterorganicchemistry.com

Characterization of Predominant Metabolites (e.g., Depropylated this compound)

Several metabolites of this compound have been identified, with depropylated this compound being the most predominant. researchgate.netacs.orgnih.gov This major metabolite is formed through the depropylation of the parent compound and has been observed to be relatively stable and resistant to further degradation. acs.orgnih.govfigshare.com In addition to depropylated this compound, other intermediates are formed through processes like nitro reduction, hydrolysis, and ether cleavage. nih.gov Studies have identified a range of degradation intermediates, often labeled as M1 through M6 in research, which are formed through various reactions including oxidation and elimination of methyl, propyl, and nitro groups. nih.govnih.govnih.gov

Stereoselective Degradation in Environmental Compartments

The degradation of this compound in the environment is stereoselective, meaning that different stereoisomers of the compound degrade at different rates. This has significant implications for its environmental risk assessment.

Diastereoselectivity in Soil Degradation

Significant diastereoselectivity has been observed in the degradation of this compound in soil. researchgate.net This selectivity is dependent on soil properties such as pH, organic matter content, and clay content. researchgate.netnih.govacs.org

Research has shown that under anaerobic conditions in flooded paddy soil, the dissipation of this compound stereoisomers is rapid and diastereoselective. acs.orgnih.gov Specifically, the enantiomers (5S, 7R)- and (5R, 7S)-Paichongding degraded more preferentially than the (5R, 7R)- and (5S, 7S)-Paichongding enantiomers. acs.orgnih.gov The half-lives of the less rapidly degraded diastereomers were significantly longer than their more rapidly degraded counterparts. acs.orgnih.gov

The stereoselective degradation is also influenced by soil type. For instance, in acidic soil, the (5R, 7R)- and (5S, 7S)-enantiomers degraded faster, while the opposite trend was observed in neutral soil. researchgate.netnih.govacs.org In alkaline soil, this selectivity was not as pronounced. researchgate.netnih.govacs.org This highlights the importance of considering the specific environmental context when evaluating the fate of chiral pesticides like this compound.

Table 1: Half-lives of this compound Stereoisomers in Flooded Soil

| Stereoisomer | Half-life (days) |

|---|---|

| (5R, 7R)-Paichongding | 3.05 acs.orgnih.gov |

| (5S, 7S)-Paichongding | 3.15 acs.orgnih.gov |

| (5S, 7R)-Paichongding | 0.18 acs.orgnih.gov |

| (5R, 7S)-Paichongding | 0.18 acs.orgnih.gov |

Photodegradation Studies in Aqueous Systems

In aqueous environments, this compound undergoes photodegradation when exposed to light sources like high-pressure mercury lamps and xenon lamps. acs.org Studies on this compound, also identified by its code IPPA152004, have focused on identifying the resulting photoproducts to understand its transformation pathways in water. acs.org

The photodegradation of this compound leads to the formation of several intermediate products. acs.orgresearchgate.net While specific chemical names of all photoproducts are detailed in specialized studies, the primary degradation pathways have been proposed based on the analysis of these intermediates using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgresearchgate.net

The main transformation pathways involved in the degradation of this compound include several key chemical reactions. researchgate.netacs.org These degradation processes primarily occur on the tetrahydropyridine ring of the molecule and involve:

Denitration (removal of the nitro group)

Depropylation (removal of the propoxy group)

Nitrosylation

Demethylation (removal of the methyl group)

Hydroxylation (addition of a hydroxyl group)

Enol-keto tautomerism

These reactions result in a series of chiral and biologically active transformation products, with depropylated this compound being identified as a predominant and relatively stable metabolite in some degradation studies. acs.org

Table 2: Proposed Degradation Pathways for this compound This table summarizes the key chemical reactions identified as pathways in the degradation of the this compound molecule.

| Degradation Pathway | Description | Reference |

| Denitration | Elimination of the nitro (-NO₂) group from the molecule. | acs.org |

| Depropylation | Removal of the propoxy (-O-CH₂CH₂CH₃) group. | acs.org |

| Nitrosylation | Introduction of a nitroso (-NO) group. | acs.org |

| Demethylation | Removal of the methyl (-CH₃) group. | acs.org |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | acs.org |

| Enol-keto tautomerism | Interconversion between keto and enol forms of the molecule. | acs.org |

Mineralization and Bound Residue Formation

Research conducted over incubation periods of 100 to 120 days reported that the amount of applied this compound that mineralized to ¹⁴CO₂ was generally low, ranging from 0.40% to 11.59%. nih.govhnxb.org.cn The rate of mineralization is stereoselective and dependent on soil characteristics. hnxb.org.cn For instance, in coastal saline and fluvio-marine yellow loamy soils, the (5S, 7R)- and (5R, 7S)-isomers were more readily mineralized than the (5R, 7R)- and (5S, 7S)-isomers. hnxb.org.cn In contrast, no significant differences in mineralization among the four isomers were observed in red clayey sand soil. hnxb.org.cn The process is also significantly influenced by microbial activity, as mineralization rates are substantially lower in sterilized soil compared to non-sterilized soil. hnxb.org.cnacs.org

Table 3: Mineralization of this compound Stereoisomers in Different Soils after 120 Days This table presents data on the percentage of applied ¹⁴C-Paichongding that was converted to ¹⁴CO₂ in three different soil types.

| Stereoisomer | Red Clayey Sand Soil (%) | Coastal Saline Soil (%) | Fluvio-marine Yellow Loamy Soil (%) | Reference |

| (5R, 7R)-Paichongding | 0.40 | 5.03 | 1.83 | hnxb.org.cn |

| (5S, 7S)-Paichongding | 0.43 | 5.37 | 1.76 | hnxb.org.cn |

| (5S, 7R)-Paichongding | 0.41 | 11.59 | 8.92 | hnxb.org.cn |

| (5R, 7S)-Paichongding | 0.42 | 11.37 | 8.94 | hnxb.org.cn |

Formation and Distribution of Non-Extractable Residues in Soil Organic Matter and Humus Fractions

A significant portion of this compound applied to soil is converted into non-extractable residues (NER), also known as bound residues (BR). hnxb.org.cn This process involves the parent compound and its metabolites becoming physically entrapped or chemically bound to soil components, particularly soil organic matter. researchgate.net The formation of bound residues is considered a critical process in the detoxification of this compound in soil, as it reduces the potential for the chemical to leach or run off. nih.gov

After 120 days of incubation, the formation of bound residues can account for 14.34% to 50.56% of the initial radioactivity from ¹⁴C-labeled this compound. hnxb.org.cn The formation of these residues is diastereoselective, with the (5S, 7R)- and (5R, 7S)-isomers being more preferentially bound to soils than the (5R, 7R)- and (5S, 7S)-isomers. nih.gov For example, one study found that after a period of incubation, the bound residue fraction reached about 34% for the SR and RS isomers, compared to about 23% for the RR and SS isomers. nih.gov

The distribution of these bound residues within the different fractions of soil humus has been investigated. hnxb.org.cn Studies show that the ¹⁴C-Paichongding bound residues are predominantly associated with the fulvic acid fraction, followed by the humin fraction, and then the humic acid fraction. hnxb.org.cn This distribution indicates a strong interaction with various components of soil organic matter. acs.org

Table 4: Formation of Bound Residues from this compound Stereoisomers in Different Soils after 120 Days This table displays the percentage of initial ¹⁴C-Paichongding that formed non-extractable (bound) residues in three soil types.

| Stereoisomer | Red Clayey Sand Soil (%) | Coastal Saline Soil (%) | Fluvio-marine Yellow Loamy Soil (%) | Reference |

| (5R, 7R)-Paichongding | 14.34 | 22.01 | 24.50 | hnxb.org.cn |

| (5S, 7S)-Paichongding | 14.94 | 22.84 | 23.95 | hnxb.org.cn |

| (5S, 7R)-Paichongding | 14.88 | 50.56 | 40.59 | hnxb.org.cn |

| (5R, 7S)-Paichongding | 14.56 | 49.37 | 40.23 | hnxb.org.cn |

Ecotoxicological Research and Non Target Organism Effects

Toxicity to Soil Invertebrates

Effects on Earthworm (Eisenia fetida) Physiology and Biochemical Responses

Paichongding has been evaluated for its ecotoxicity on non-target soil invertebrates, such as the earthworm Eisenia fetida. tandfonline.com Acute toxicity studies have determined the lethal concentration (LC50) values of this compound for E. fetida. In a filter paper contact test, the LC50 values at 24 and 48 hours were 14.98 µg/cm² and 7.59 µg/cm², respectively. tandfonline.com In an artificial soil test, the 14-day and 28-day LC50 values were 541.07 mg/kg and 238.51 mg/kg, respectively. tandfonline.com When compared to other neonicotinoids, this compound exhibits lower toxicity to earthworms. tandfonline.com For instance, the 14-day LC50 of this compound is significantly higher than that of nitenpyram (B241) (4.34 mg/kg), imidacloprid (B1192907) (3.05 mg/kg), acetamiprid (B1664982) (2.69 mg/kg), and clothianidin (0.93 mg/kg). tandfonline.com

Sublethal exposure to this compound has been shown to inhibit the growth rate of E. fetida. tandfonline.com Furthermore, it can induce biochemical responses, including an increase in antioxidant enzyme activity and lipid peroxidation. tandfonline.com Studies on other pesticides have shown that changes in the activity of enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST), as well as an increase in malondialdehyde (MDA) content, are indicative of cellular lipid peroxidation and oxidative stress. nih.govsemanticscholar.org While this compound is considered relatively safer for earthworms compared to other neonicotinoids, its sublethal effects highlight the need for ecological risk assessment. tandfonline.com

**Table 1: Acute Toxicity of this compound to *Eisenia fetida***

| Test Type | Duration | LC50 | 95% Confidence Interval |

|---|---|---|---|

| Filter Paper Contact | 24 hours | 14.98 µg/cm² | 10.27–21.50 µg/cm² |

| Filter Paper Contact | 48 hours | 7.59 µg/cm² | 4.42–11.11 µg/cm² |

| Artificial Soil | 14 days | 541.07 mg/kg | 290.48–801.14 mg/kg |

| Artificial Soil | 28 days | 238.51 mg/kg | 129.89–400.82 mg/kg |

Data sourced from Zhang et al., 2017 tandfonline.com

Impact on Nematode (Caenorhabditis elegans) Lifespan, Locomotion, and Reproduction

The effects of this compound and its primary biodegradation intermediate, M1, have been investigated using the model organism Caenorhabditis elegans. nih.gov Research indicates that both this compound and M1 can negatively affect the nematode's lifespan, locomotion, and reproductive capabilities. nih.gov Exposure to these compounds resulted in a decrease in acetylcholinesterase (AChE) activity. nih.gov

At the same concentration, this compound demonstrated more severe toxicity to the nematodes than its metabolite, M1. nih.gov The study also identified three intermediates (M1-M3) during the biodegradation of this compound within the nematodes, suggesting a metabolic pathway involving oxidation and the elimination of methyl and propyl groups. nih.gov The toxic effects on lifespan and reproduction may be linked to the insulin/IGF signaling pathway and the TOR signaling pathway, as exposure led to decreased expression of genes such as daf-16, sgk-1, aak-2, daf-15, and rict-1. nih.gov

Effects on Microbial Communities

Influence on Eukaryal Community Composition and Diversity in Soils

The application of this compound can lead to residues in the soil, which in turn affects the microbial population and community composition. nih.gov Studies using pyrosequencing of 18S rRNA gene amplicons have been conducted to understand the impact of this compound on the eukaryal community in different soil types under anaerobic conditions. nih.gov

The research revealed that the diversity of the fungal community differed across various soils and at different time points after this compound application. nih.gov Generally, the richness of eukaryal community species was higher in control soils (without this compound) compared to treated soils five days after treatment. nih.gov The composition of eukaryotic communities at the phylum and genus levels also showed differences. For instance, after this compound application, the relative abundance of Nectriaceae increased significantly in one type of soil, while Phaeosphaeriaceae increased in another. nih.gov In a different soil type, the genera Guehomyces, Aspergillus, and Alternaria showed increased abundance. nih.gov These findings suggest that this compound can alter the structure and diversity of soil eukaryal communities.

Role of Specific Microbial Strains (e.g., Sphingobacterium sp.) in Biodegradation

Soil microorganisms play a crucial role in the degradation of this compound. acs.org Several studies have focused on isolating and characterizing bacterial strains capable of degrading this insecticide. Notably, strains belonging to the genus Sphingobacterium have been identified as effective degraders of this compound. nih.govacs.orgacs.orgnih.gov

One study isolated a Sphingobacterium sp. strain, P1-3, which could use this compound as its sole carbon source. acs.orgnih.gov Under optimal conditions (30°C and pH 7.0), this strain was able to degrade 57.75% of the initial this compound concentration within 20 days and 62.47% within 30 days. acs.orgacs.orgnih.gov The half-life (DT50) of this compound in the presence of this strain was 27 days, significantly shorter than the 151 days in the control group. acs.orgacs.orgnih.gov The degradation process involves the transformation of this compound into several intermediate metabolites through oxidation and the elimination of methyl, propyl, and nitro groups. acs.orgnih.gov

Other research has isolated Sphingobacterium strains G1-13, G1-14 (a mutant of G1-13), and G2-19 from agricultural soils. nih.gov These strains also demonstrated the ability to degrade different enantiomers of this compound. nih.gov For example, Sphingobacterium sp. G1-14 degraded 30% of RR/SS-IPP within four days, while Sphingobacterium sp. G2-19 degraded 35% of SR/RS-IPP within five days. nih.gov These findings highlight the potential of specific microbial strains for the bioremediation of this compound-contaminated environments. researchgate.net

Table 2: Degradation of this compound by Sphingobacterium sp. P1-3

| Time (days) | Degradation Rate (%) |

|---|---|

| 20 | 57.75 |

| 30 | 62.47 |

Enantioselective Toxicology in Non-Target Organisms

This compound is a chiral molecule, meaning it exists in different stereoisomeric forms (enantiomers and diastereomers). researchgate.netnih.gov The biological activity and toxicity of these stereoisomers can differ, a phenomenon known as enantioselectivity. mdpi.com Research into the enantioselective toxicology of this compound in non-target organisms is an emerging area.

Studies on the degradation of this compound in various environmental matrices have revealed diastereoselective patterns. For example, in flooded paddy soil, the enantiomers (5S,7R)- and (5R,7S)-Paichongding degraded more rapidly than the (5R,7R)- and (5S,7S)-enantiomers. acs.org The half-lives for the faster-degrading pair were approximately 0.18 days, compared to around 3 days for the slower-degrading pair. acs.org This diastereoselectivity was also observed in loamy soil, where soil microbial activity significantly contributed to the epimer-selective mineralization and degradation. acs.orgnih.gov

Computational studies have begun to explore the enantioselective metabolism of this compound stereoisomers in non-target organisms, such as humans, mediated by enzymes like cytochrome P450 (CYP) 3A4. nih.gov These studies indicate that different stereoisomers can have varying binding affinities and metabolic pathways. For instance, 5R7R-IPP showed a stronger binding affinity to CYP3A4 than 5S7S-IPP. nih.gov Furthermore, the toxicity of the resulting metabolites can also be a concern. nih.govnih.gov Understanding the enantioselective behavior of this compound is crucial for a comprehensive environmental risk assessment, as different isomers may have unique toxicological profiles. mdpi.com

Differential Toxicity of Stereoisomers to Terrestrial and Aquatic Species

The insecticidal efficacy and environmental fate of chiral pesticides like this compound can differ significantly between its various stereoisomers. This compound possesses two chiral centers, resulting in four distinct isomers. researchgate.netnih.gov Research into the stereoselective behavior of these isomers is crucial for a comprehensive environmental risk assessment, as one isomer may be effective against a target pest while others could be more toxic to non-target organisms or persist longer in the environment. researchgate.netepa.gov

Studies on the environmental fate of this compound have demonstrated clear diastereoselectivity, particularly in soil environments. The degradation rates of this compound's stereoisomers have been shown to be dependent on soil properties, such as pH. researchgate.netresearchgate.net For instance, in acidic soil, the enantiomers (5R, 7R)- and (5S, 7S)-Paichongding were observed to degrade more rapidly than the (5R, 7S)- and (5S, 7R)-Paichongding isomers. researchgate.net Conversely, a contrary trend was noted in neutral soil, while no significant selectivity occurred in alkaline soil. researchgate.netscience.gov Under anaerobic conditions in flooded paddy soils, diastereoselectivity was also observed, with the (5S, 7R)- and (5R, 7S)-isomers being more preferentially degraded than the (5R, 7R)- and (5S, 7S)-isomers. researchgate.net

This differential behavior extends to interactions with plants, a key component of terrestrial ecosystems. Research on pak choi revealed that the translocation of the (5R,7R) and (5S,7S) enantiomers within the plant was significantly higher than that of the (5R,7S) and (5S,7R) epimers. researchgate.net Similarly, a study on Chinese cabbage found that the SR and RS enantiomers of this compound were more readily absorbed by the roots, which led to greater accumulation in the edible leaves compared to the RR and SS enantiomers. nih.gov

While direct comparative toxicity data of this compound stereoisomers on aquatic species is limited, the principle of stereoselective toxicity is well-established for other pesticides. For example, studies on the fungicide oxathiapiprolin (B609797) showed that the R-enantiomer was 1.8 to 2.1 times more toxic to certain aquatic plants than the S-enantiomer. researchgate.net For zebrafish, the LC50 values for R-oxathiapiprolin were 1.6 to 2.1 times higher than for the S-enantiomer. researchgate.net For the insecticide fipronil, the R-(-)-enantiomer was found to be approximately twice as toxic to earthworms (a terrestrial invertebrate) as the S-(+)-enantiomer. researchgate.net These examples underscore the importance of evaluating each stereoisomer's specific ecotoxicological profile. General toxicity testing on zebrafish embryos established a lethal concentration (LC50) for racemic this compound of 17.2 mg/L at 28°C. frontiersin.org

Table 1: Stereoselective Dissipation of this compound in Different Soil Types

| Soil Type (pH) | Faster Degrading Isomers | Slower Degrading Isomers | Reference |

|---|---|---|---|

| Acidic Soil | (5R, 7R)- and (5S, 7S)-Paichongding | (5R, 7S)- and (5S, 7R)-Paichongding | researchgate.net |

| Neutral Soil | (5R, 7S)- and (5S, 7R)-Paichongding | (5R, 7R)- and (5S, 7S)-Paichongding | researchgate.netscience.gov |

| Alkaline Soil | No significant selectivity observed | researchgate.net | |

| Anaerobic Flooded Soil | (5S, 7R)- and (5R, 7S)-Paichongding | (5R, 7R)- and (5S, 7S)-Paichongding | researchgate.net |

Computational Toxicology and Predictive Modeling for Non-Target Organisms

Computational toxicology utilizes mathematical and computer-based models to forecast the adverse effects of chemicals, offering a complementary approach to traditional experimental toxicity testing. mdpi.comnih.gov This field is increasingly applied to pesticides like this compound to predict potential hazards to non-target organisms and to understand their environmental behavior. mdpi.com

One of the primary tools in computational toxicology is the Quantitative Structure-Activity Relationship (QSAR) model. mdpi.com QSAR models are developed to link the chemical structure of compounds to their biological activity and are used to predict the toxicity of neonicotinoids to various non-target species, including crucial pollinators like honeybees, as well as other insects such as Musca domestica (housefly) and aphids. researchgate.net

For this compound, computational analyses have been instrumental in identifying its potential reaction sites and predicting the toxicity of its breakdown products (metabolites). researchgate.netnih.gov Studies using Density Functional Theory (DFT) have determined that the primary reaction sites on the this compound molecule are located on the imidazole (B134444) and tetrahydropyridine (B1245486) rings. researchgate.netnih.govresearchgate.net This information is vital for predicting the chemical transformations this compound might undergo in the environment.

Predictive toxicity assessments based on these computational approaches have indicated that the metabolites of this compound could exhibit greater toxicity than the parent compound. researchgate.netresearchgate.net These models predict that this compound's intermediate metabolites pose a heightened risk to small aquatic organisms. researchgate.netnih.gov

Prediction of Adverse Outcomes in Human Health based on Metabolic Pathways

Computational toxicology extends to predicting potential risks to human health by examining the metabolic pathways of chemicals. nih.gov The way a substance is metabolized in the human body is fundamental to its potential toxicity, and genetic variations in metabolic enzymes, such as the cytochrome P450 (CYP) family, can significantly influence an individual's susceptibility to chemical exposures.

For this compound, computational studies have been conducted to understand its metabolism by human enzymes and predict potential adverse health outcomes. Research has specifically investigated the enantioselective metabolism of this compound by human cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug and toxin metabolism. dntb.gov.ua Understanding how different stereoisomers are processed by such enzymes is critical for a complete human risk assessment.

Computational toxicology assessments, which evaluate the toxicity of this compound's intermediate products formed during degradation, have predicted significant risks to human health. researchgate.netnih.govresearchgate.net These predictive models suggest that this compound's metabolites exhibit heightened toxicity towards human genetic material (genotoxicity) and may adversely affect respiratory functions. researchgate.netnih.govresearchgate.net One study identified a principal metabolite, TP325, and computational assessments revealed that this intermediate poses potential risks to human respiratory and genetic health, as well as neurotoxic health. nih.gov Such predictive studies are crucial for anticipating human health risks associated with pesticide exposure and for guiding further toxicological research. nih.gov

Table 2: Predicted Toxicological Risks of this compound Metabolites

| Affected System/Organism | Predicted Risk | Reference |

|---|---|---|

| Human Genetic Material | Heightened Toxicity / Genotoxicity | researchgate.netnih.govresearchgate.net |

| Human Respiratory Function | Heightened Toxicity / Significant Risk | researchgate.netnih.govresearchgate.net |

| Human Neurotoxic Health | Significant Risk | nih.gov |

| Small Aquatic Organisms | Heightened Toxicity | researchgate.netnih.govresearchgate.net |

Insect Resistance Development and Management Strategies

Baseline Susceptibility and Resistance Monitoring in Pest Populations

Monitoring the susceptibility of pest populations to insecticides is a cornerstone of effective resistance management. researchgate.netirac-online.org Establishing baseline susceptibility data before the large-scale use of a new insecticide allows for the subsequent tracking of any shifts in sensitivity within a pest population. irac-online.orgnih.gov This proactive approach enables the early detection of resistance and the implementation of timely management strategies.

For this compound, bioassays have been conducted to determine its baseline toxicity against key pests like the brown planthopper (Nilaparvata lugens), a major pest of rice in Asia. researchgate.netresearchgate.net Laboratory studies have quantified the lethal concentrations (LC50 and LC90) of this compound against different developmental stages of N. lugens. Research has shown that early instars (I-II) are the most sensitive to this compound, while macropterous (long-winged) females are the least sensitive. researchgate.net The insecticidal action is also dependent on concentration, with higher concentrations leading to faster mortality. researchgate.net

The table below presents the LC50 values of this compound for first to second instar nymphs of N. lugens at various time intervals, illustrating the compound's efficacy.

Table 1: Baseline Susceptibility of Nilaparvata lugens (Instars I-II) to this compound

| Time After Treatment (hours) | LC50 (mg/liter) |

|---|---|

| 24 | 6.31 |

| 48 | 0.45 |

| 72 | 0.09 |

| 96 | 0.03 |

Data sourced from laboratory bioassays on Nilaparvata lugens. researchgate.net

Continuous monitoring is crucial, as the history of neonicotinoid use demonstrates. For instance, field populations of N. lugens have developed high levels of resistance to imidacloprid (B1192907) over years of application, with resistance ratios soaring into the hundreds-fold compared to susceptible strains. researchgate.net Monitoring programs for novel compounds like this compound are essential to preserve their effectiveness. irac-online.org

Cross-Resistance Profiles with Other Neonicotinoids

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they share a similar mode of action or are detoxified by the same metabolic pathways. nih.gov A key advantage of this compound is its reported lack of significant cross-resistance with older neonicotinoids in some key pest populations. ijarm.comchimia.ch

Studies have shown that populations of the brown planthopper resistant to imidacloprid remain susceptible to this compound. ijarm.comresearchgate.net This makes this compound a valuable tool for rotation in pest management programs. Research on imidacloprid-resistant N. lugens revealed substantial cross-resistance to other neonicotinoids such as imidaclothiz, thiacloprid, and acetamiprid (B1664982), but not to nitenpyram (B241) or this compound. researchgate.net

Similarly, studies on the novel neonicotinoid cycloxaprid, which also has a cis-configuration like this compound, found no cross-resistance to imidacloprid in resistant strains of the whitefly Bemisia tabaci. researchgate.net However, the same strain did show some level of cross-resistance to acetamiprid, thiacloprid, and nitenpyram. researchgate.net This highlights the complex and variable nature of cross-resistance among compounds within the same chemical class. The rotation of imidacloprid with other neonicotinoids to which cross-resistance exists may not be a viable long-term strategy. nih.gov

Table 2: Cross-Resistance Profile of Imidacloprid-Resistant Nilaparvata lugens to Other Neonicotinoids

| Compound | Cross-Resistance Level |

|---|---|

| This compound | No obvious cross-resistance ijarm.comresearchgate.net |

| Imidaclothiz | Substantial researchgate.net |

| Thiacloprid | Substantial researchgate.net |

| Acetamiprid | Substantial researchgate.net |

| Thiamethoxam | Slight / No obvious cross-resistance ijarm.comresearchgate.net |

| Dinotefuran | Slight researchgate.net |

| Nitenpyram | No obvious cross-resistance researchgate.net |

Findings are based on studies of imidacloprid-resistant field populations.

Biochemical and Molecular Mechanisms of Resistance

Resistance to insecticides typically arises from two primary types of mechanisms: enhanced metabolic detoxification and alterations at the insecticide's target site. nih.govnih.govresearchgate.net

Role of Detoxification Enzymes (e.g., P450 monooxygenases)

Insects possess several families of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs), which metabolize and eliminate foreign compounds like insecticides. frontiersin.orgfrontiersin.orgpcbiochemres.com An increase in the activity or expression of these enzymes is a common mechanism of metabolic resistance. mdpi.com

In the case of neonicotinoids, enhanced detoxification by P450 enzymes is a well-documented cause of resistance in various pests. researchgate.netmdpi.com For example, high levels of resistance to imidacloprid in the brown planthopper have been primarily attributed to the increased activity of P450 monooxygenases. researchgate.net The use of P450 inhibitors, such as piperonyl butoxide (PBO), can often suppress this resistance, confirming the role of these enzymes. nih.govpcbiochemres.com Research indicates that P450s are also involved in the detoxification of this compound in N. lugens. researchgate.net

Target-Site Resistance Mechanisms

Target-site resistance (TSR) involves genetic mutations that alter the structure of the protein targeted by the insecticide, reducing the binding affinity of the insecticide molecule. nih.govunl.edu For neonicotinoids, the target site is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system. chimia.chresearchgate.net

This compound, like other neonicotinoids, acts as an agonist on nAChRs. chimia.chresearchgate.net However, its interaction with the receptor appears to differ from that of imidacloprid. Research has shown that this compound preferentially binds to the high-affinity imidacloprid binding site in the nAChRs of N. lugens. chimia.ch This differential binding may explain why imidacloprid-resistant planthoppers, which may have alterations affecting the low-affinity site, remain susceptible to this compound.

Specific mutations in nAChR subunits have been linked to neonicotinoid resistance. For example, the Y151S point mutation in the Nlα1 nAChR subunit of N. lugens is known to affect the activity of both this compound and another novel neonicotinoid, IPPA152201, to some degree. chimia.ch The evolution of such target-site mutations underscores the importance of monitoring and managing the use of all neonicotinoids, including novel ones, to mitigate the selection pressure for resistance. mdpi.com

Strategies for Resistance Management

To preserve the utility of valuable insecticides like this compound, it is imperative to employ robust resistance management strategies. The core principle of Insecticide Resistance Management (IRM) is to minimize selection pressure by reducing the overuse and misuse of insecticides. irac-online.org

Integration into Integrated Pest Management (IPM) Programs

The most effective approach to resistance management is the integration of chemical controls within a broader Integrated Pest Management (IPM) framework. netreefruit.orgirac-online.orgepa.gov IPM is an environmentally sensitive approach that combines multiple common-sense practices to manage pests economically and with minimal risk to people and the environment. epa.gov

Key IRM strategies within an IPM program include:

Rotation of Insecticides: This is a fundamental tactic. Insecticides with different modes of action should be rotated so that consecutive pest generations are not exposed to the same selection pressure. netreefruit.orgirac-online.org Given its distinct cross-resistance profile, this compound is an excellent candidate for rotation with imidacloprid and other neonicotinoids against which resistance has emerged. researchgate.netagropages.com

Monitoring and Thresholds: Pesticides should only be applied when pest populations reach an economic injury level, as determined by regular monitoring, rather than on a fixed schedule. epa.govucanr.edu

Use of Non-Chemical Controls: IPM programs incorporate cultural practices (e.g., crop rotation, resistant varieties), biological controls (e.g., conserving natural enemies), and mechanical methods to manage pest populations. irac-online.orgepa.govfao.org

Judicious Use: Selecting insecticides with narrower spectrums of activity when possible can help preserve beneficial insects that act as natural pest controls. irac-online.org

By integrating this compound into a structured IPM program that emphasizes rotation and a diversity of control tactics, its long-term effectiveness can be sustained, providing a durable solution for managing challenging pest populations. easac.eu

Sublethal Effects on Target Insect Populations

Impact on Life-Table Parameters of Key Pest Species (e.g., Nilaparvata lugens)

Laboratory studies have meticulously documented the detrimental effects of sublethal Paichongding concentrations on the life-table parameters of Nilaparvata lugens. oup.comoup.com These investigations reveal a consistent pattern of reduced population viability and growth following exposure.

Fecundity and Reproductive Capacity

Exposure to sublethal concentrations of this compound has been demonstrated to significantly impair the reproductive capabilities of N. lugens. oup.comnih.gov A clear dose-dependent relationship is observed, where increasing concentrations lead to a greater reduction in fecundity. oup.comresearchgate.net For instance, the fecundity of females treated with various sublethal concentrations was markedly lower than that of untreated populations. nih.govresearchgate.net Specifically, fecundity was reduced to 87.44%, 79.63%, 63.31%, and 52.66% of the control when exposed to LC20, LC30, LC40, and LC50 concentrations, respectively. oup.comoup.com This significant decrease in the number of eggs per female highlights a primary mechanism through which this compound can suppress pest populations, even at levels that are not immediately lethal. oup.commdpi.com Furthermore, at the highest tested sublethal concentration (LC50), a reduction in egg viability was also observed. oup.com

Emergence and Survival Rates

The negative impacts of this compound extend to the survival and development of immature stages of N. lugens. oup.comoup.com Research indicates that survival rates from the neonate to the third-nymph instar and from the fourth to the fifth-nymph instar are significantly lower in populations treated with sublethal concentrations compared to control groups. oup.comoup.com In addition to reduced nymphal survival, the emergence rate of adult planthoppers is also adversely affected by exposure to this insecticide. oup.comoup.com

Population Fitness and Growth Rates

The concept of relative fitness, which compares the population growth index of treated populations to a control, further quantifies this impact. The relative fitness values for N. lugens exposed to LC20, LC30, LC40, and LC50 concentrations of this compound were calculated to be 0.55, 0.41, 0.21, and 0.09, respectively. oup.comnih.gov These figures underscore the significant decline in the ability of the pest population to thrive following exposure to sublethal levels of the compound. oup.com

Table 1: Effect of Sublethal this compound Concentrations on Nilaparvata lugens Life-Table Parameters

| Concentration | Fecundity (% of Control) | Population Increase (fold) | Relative Fitness |

|---|---|---|---|

| Control | 100.00 | 112.04 | 1.00 |

| LC20 | 87.44 | 61.51 | 0.55 |

| LC30 | 79.63 | 45.94 | 0.41 |

| LC40 | 63.31 | 23.38 | 0.21 |

| LC50 | 52.66 | 9.73 | 0.09 |

Morphological and Developmental Alterations

Beyond life-table parameters, sublethal exposure to this compound can induce significant morphological and developmental changes in target insects, notably affecting wing polymorphism. oup.comnih.gov

Induction of Wing Polymorphism (e.g., Macropterous Offspring)

A noteworthy sublethal effect of this compound on N. lugens is the significant induction of macropterous (long-winged) offspring. oup.comnih.gov In planthoppers, wing form is a critical ecological trait, with macropterous adults possessing the ability for long-distance migration. oup.com Laboratory experiments revealed a significant increase in the proportion of macropterous females and males in populations treated with sublethal concentrations of this compound compared to the control group. oup.com For example, at LC30 and LC50 concentrations, the percentages of macropterous females were 1.64 and 2.10 times higher than the control, respectively. oup.com Similarly, the percentages of macropterous males were 1.55 and 1.84 times higher. oup.com This induction of the migratory form is considered a potential coping mechanism for the insect in response to insecticide-induced stress. oup.comoup.com

Table 2: Induction of Macropterous Offspring in Nilaparvata lugens by Sublethal this compound Concentrations

| Treatment | Macropterous Females (% increase over control) | Macropterous Males (% increase over control) |

|---|---|---|

| LC30 | 64% | 55% |

| LC50 | 110% | 84% |

Data derived from Qin et al. (2013) oup.com

Potential Link to Juvenile Hormone Synthesis Pathways

The observed induction of macropterous progeny may be linked to the insecticide's interference with the insect's endocrine system, particularly the pathways involving juvenile hormone (JH). oup.comoup.com Juvenile hormone is known to play a crucial role in insect metamorphosis, including the determination of wing formation in N. lugens. oup.comoup.com It is synthesized and released by the corpora allata endocrine glands. oup.com The mechanism by which this compound influences wing development might be similar to that of precocenes, which are known to affect the endocrine system. oup.com This suggests that this compound could be acting on the juvenile hormone synthesis pathway, thereby altering the developmental outcome of the insect. oup.comoup.com

Analytical Methodologies for Environmental and Biological Matrices

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Residue Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a primary technique for the sensitive and selective determination of Paichongding residues in complex matrices such as soil, water, and agricultural products. researchgate.netresearchgate.netnih.gov This method combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for multi-residue analysis. fstjournal.com.brscielo.br

An optimized UPLC-MS/MS method has been established for the simultaneous determination of this compound and its isomers in various plant-based foods. nih.gov This method involves extracting the compound with an acetonitrile (B52724) solution, followed by a purification step. The analysis is typically performed on a C18 column. scielo.brnih.gov For instance, a study successfully developed a method to analyze this compound residues in 15 different plant-derived foods, including rice, wheat, fruits, and vegetables. nih.gov The method demonstrated good linearity, with a limit of quantification of 0.01 mg/kg, meeting regulatory standards. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often employed in conjunction with UPLC-MS/MS for the extraction of pesticide residues from various matrices, including cereal grains and soil. nih.govnih.gov This approach allows for high-throughput analysis and has been shown to provide good recoveries for a wide range of pesticides. nih.gov

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis in Plant-Based Foods

| Parameter | Value |

| Extraction Solvent | Acetonitrile |

| Purification Materials | C18, PSA, GCB, Anhydrous Magnesium Sulfate |

| Chromatography Column | ACQUITY UPLC BEH C18 (100 mm×2.1 mm, 1.7 μm) |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recoveries | 78% - 110% |

| Relative Standard Deviation (RSD) | 0% - 12.8% |

| Data sourced from a study on the determination of this compound residues in foods of plant origin. nih.gov |

Application of Isotope Tracers in Environmental Process Studies

Isotope tracers, particularly carbon-14 (B1195169) (¹⁴C), are invaluable tools for elucidating the environmental fate and metabolic pathways of this compound. researchgate.netchimia.chwur.nlmdpi.com By labeling the this compound molecule with ¹⁴C, researchers can track its movement, degradation, and transformation in various environmental compartments like soil and water with high sensitivity and accuracy. researchgate.netchimia.chacs.orgacs.org

Studies using ¹⁴C-labeled this compound have provided detailed insights into its mineralization, the formation of bound residues, and its degradation in both aerobic and anaerobic soil conditions. researchgate.netacs.orgresearchgate.netresearchgate.net For example, a study investigating the fate of the four stereoisomers of ¹⁴C-Paichongding in aerobic loamy soil found that microbial activity significantly influences its degradation. acs.orgacs.org The mineralization rates and the formation of bound residues were found to be stereoselective. acs.orgnih.gov

Table 2: Fate of ¹⁴C-Paichongding Stereoisomers in Aerobic Loamy Soil (100 days)

| Stereoisomer | Mineralization (% of applied) | Bound Residue (% of applied) |

| (5R,7R)-IPP | 1.76 | 12.01 |

| (5S,7S)-IPP | 1.96 | Not Specified |

| (5S,7R)-IPP | 6.10 | 31.20 |

| (5R,7S)-IPP | 5.82 | Not Specified |

| Data sourced from a study on the soil microbial effects on the stereoselective fate of this compound. acs.org |

Chromatographic Techniques for Stereoisomer Quantification in Complex Matrices

This compound is a chiral compound, existing as four stereoisomers. researchgate.net The separation and quantification of these individual stereoisomers are essential as they can exhibit different biological activities and degradation rates in the environment. acs.orgnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. researchgate.netdntb.gov.uamdpi.com

Preparative chiral HPLC has been successfully used to separate the four diastereoisomers of this compound, allowing for the study of their individual environmental fates. researchgate.netacs.org The separated isomers can then be characterized and quantified using techniques like HPLC coupled with a Liquid Scintillation Counter (HPLC-LSC) for radiolabeled compounds. researchgate.net

The degradation of this compound has been shown to be stereoselective. For example, in flooded paddy soil under anaerobic conditions, the enantiomers (5S,7R)- and (5R,7S)-Paichongding degraded more rapidly than the (5R,7R)- and (5S,7S)-enantiomers. acs.orgnih.gov This highlights the importance of chiral separation methods in accurately assessing the environmental persistence and risk of this compound.

Table 3: Half-lives of this compound Stereoisomers in Flooded Paddy Soil

| Stereoisomer | Half-life (days) |

| (5R, 7R)-paichongding | 3.05 |

| (5S, 7S)-paichongding | 3.15 |

| (5R, 7S)-paichongding | 0.18 |

| (5S, 7R)-paichongding | 0.18 |

| Data sourced from a study on the stereoselective degradation of this compound in flooded paddy soil. acs.orgnih.gov |

Advanced Mass Spectrometry for Metabolite Identification

Identifying the metabolites of this compound is crucial for a complete understanding of its degradation pathways and the potential for the formation of other biologically active or persistent compounds. Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for this purpose. nih.govmdpi.comnih.govthermofisher.comijpras.com

LC-MS/MS, often coupled with the use of ¹⁴C-labeled this compound, has been instrumental in identifying numerous degradation intermediates in soil and during microbial degradation. acs.orgacs.orgresearchgate.net These studies have revealed that the degradation of this compound proceeds through various reactions, including denitration, depropylation, nitrosylation, demethylation, and hydroxylation. acs.orgnih.gov For instance, in one study, nine intermediate products were identified in flooded paddy soil. acs.orgnih.gov

The combination of ¹⁴C labeling with LC-MS/MS and high-resolution mass spectrometry provides a robust approach to track and identify major transformation metabolites. researchgate.netresearchgate.net This allows for the proposal of detailed degradation pathways. For example, studies have shown that degradation primarily occurs on the tetrahydropyridine (B1245486) ring of the this compound molecule. acs.orgacs.orgresearchgate.netacs.org

Table 4: Identified Degradation Pathways and Metabolites of this compound

| Degradation Pathway | Identified Metabolite Example |

| Denitration | Intermediate M1 |

| Depropylation | Depropylated this compound |

| Nitrosylation | Not Specified |

| Demethylation | Not Specified |

| Hydroxylation | Intermediate M2 |

| Enol-keto tautomerism | Not Specified |

| Data compiled from studies on this compound degradation. acs.orgnih.govacs.orgresearchgate.net |

Environmental Risk Assessment and Remediation Research

Ecological Risk Assessment Frameworks for Chiral Pesticides

An ecological risk assessment (ERA) is a scientific process used to evaluate the likelihood of adverse ecological effects occurring from exposure to one or more stressors, such as pesticides. easac.euepa.govresearchgate.net The standard framework for an ERA typically involves three main phases: problem formulation, analysis (which includes exposure and effects characterization), and risk characterization. epa.govresearchgate.netepa.gov However, for chiral pesticides like Paichongding, this framework requires specific adaptations to account for the distinct properties of its stereoisomers. researchgate.netmdpi.com

The stereoisomers of a chiral pesticide can differ significantly in their biological activity, toxicity, and environmental fate. researchgate.netmdpi.comtea-science.com Consequently, treating a chiral pesticide as a single compound in a risk assessment can lead to an inaccurate estimation of its environmental risk. tea-science.comnih.gov For this compound, which has two chiral centers and four stereoisomers (5R,7R-IPP, 5S,7S-IPP, 5R,7S-IPP, and 5S,7R-IPP), research has demonstrated that a more comprehensive and individualized risk assessment for each stereoisomer is necessary. nih.govnih.govacs.org

Problem Formulation for Chiral Pesticides: In the initial phase of an ERA, the potential hazards of this compound must be identified. This includes acknowledging that the different stereoisomers are, in essence, different chemicals in terms of their environmental interaction. nih.gov The assessment should plan to evaluate the fate and effects of each enantiomer and diastereomer separately whenever possible. researchgate.netnih.gov

Analysis Phase - Stereoselectivity in Exposure and Effects: The analysis phase must consider the stereoselective behavior of this compound. Studies have shown that the degradation and persistence of its stereoisomers are highly dependent on environmental factors, particularly soil properties like pH. nih.govresearchgate.netacs.org This diastereoselective and enantioselective behavior directly influences the exposure concentration and duration in various environmental compartments.

For instance, the degradation of this compound's diastereomers occurs at different rates in soils with varying pH levels. researchgate.netacs.org In acidic soils, the (5R, 7R)- and (5S, 7S)-enantiomers degrade faster than the (5R, 7S)- and (5S, 7R)-epimers, a trend that is reversed in neutral soils. researchgate.netacs.org Such differences in degradation kinetics mean that the composition of this compound residues in the environment can change over time, potentially leading to an enrichment of the more persistent and/or more toxic stereoisomers.

The formation of bound residues, which are pesticide residues that cannot be easily extracted from the soil matrix, is also stereoselective. The enantiomers (5S,7R)-IPP and (5R,7S)-IPP are more readily bound to soils than the (5R,7R)-IPP and (5S,7S)-IPP enantiomers. acs.org This rapid formation of bound residues for certain isomers can reduce their bioavailability and potential for off-site transport through leaching or runoff. acs.org

The table below summarizes the diastereoselective degradation of this compound in different aerobic soils, highlighting the influence of soil pH.

| Soil Type | pH | Faster Degrading Diastereomers | Slower Degrading Diastereomers | Reference |

| Acidic Clay Soil | 4.1 | (5R,7R)-IPP & (5S,7S)-IPP | (5S,7R)-IPP & (5R,7S)-IPP | researchgate.netacs.org |

| Neutral Loamy Soil | 7.0 | (5S,7R)-IPP & (5R,7S)-IPP | (5R,7R)-IPP & (5S,7S)-IPP | researchgate.netacs.org |

| Alkaline Soil | 8.8 | No significant selectivity observed | No significant selectivity observed | researchgate.netacs.org |

Risk Characterization: The final phase integrates the exposure and effects data to estimate the ecological risk. For this compound, this means characterizing the risk not just for the parent mixture but also for the changing profile of its stereoisomers in the environment. Furthermore, the degradation of this compound can lead to the formation of various metabolites, some of which may be more toxic than the parent compound. researchgate.netresearchgate.net Toxicity assessments of these intermediate products have shown potential risks to aquatic organisms. researchgate.netresearchgate.net Therefore, a comprehensive risk assessment must also consider the toxicity of these transformation products.

Remediation Strategies for this compound Contamination

Remediation of environments contaminated with pesticides is essential to mitigate adverse ecological impacts. For this compound, research has focused on natural attenuation processes, primarily microbial degradation and photodegradation, which can be harnessed for bioremediation strategies. researchgate.netresearchgate.netservicemasterbioclean.comgisscience.net

Bioremediation: This strategy utilizes microorganisms to break down contaminants into less harmful substances. researchgate.netservicemasterbioclean.comgisscience.net Several studies have demonstrated that soil microbes play a significant role in the degradation of this compound. acs.orgnih.gov The process is often stereoselective and is influenced by soil characteristics. acs.org

Researchers have isolated specific bacterial strains capable of degrading this compound. For example, Sphingobacterium sp. P1-3 was isolated from soil and showed the ability to use this compound as a carbon source. researchgate.net The degradation primarily occurs on the tetrahydropyridine (B1245486) ring through processes like oxidation and the elimination of methyl, propyl, and nitro groups. acs.org Another study obtained a mutant strain, Sphingobacterium sp. G1-14, which exhibited enhanced degradation of the RR/SS-IPP isomers. researchgate.net

The anaerobic degradation of this compound has also been studied, revealing that removal ratios of its stereoisomers can exceed 90% in some soils over 60 days. nih.gov The process involves reactions such as nitro reduction, hydrolysis, and demethylation. nih.gov However, the application of this compound was found to alter the bacterial community composition and diversity in the soil. nih.gov

The table below details some of the identified metabolites from the microbial degradation of this compound.

| Metabolite ID | Proposed Transformation | Degradation Process | Reference |

| M1-M5 | Oxidation and elimination of methyl, propyl, and nitro groups | Aerobic degradation by Sphingobacterium sp. P1-3 | researchgate.net |

| M1-M6 | Nitro reduction, elimination, hydrolysis, demethyl, ether cleavage | Anaerobic degradation in various soils | nih.gov |

| M4 | Nitrosylation of the nitro group (nitroso-IPP) | Aerobic degradation in soil | acs.org |

| M6 | Removal of methyl group | Aerobic degradation in soil | acs.org |

| M7 | Keto-demethyl derivative | Aerobic degradation in soil | acs.org |

Photodegradation: this compound is susceptible to photodegradation in aqueous environments, which is another key process for natural attenuation. nih.govnih.gov Studies have identified numerous photolysis products, indicating that sunlight can contribute to the breakdown of this insecticide in surface waters. nih.gov However, factors such as water turbidity can reduce the effectiveness of photodegradation by limiting light penetration. nih.gov

These degradation pathways, both microbial and photochemical, are fundamental to developing effective remediation strategies. Bioremediation, in particular, offers a cost-effective and environmentally friendly approach to cleaning up this compound contamination. researchgate.net Future strategies could involve bioaugmentation, where specific degrading microbes are introduced to contaminated sites, or biostimulation, which involves modifying the environment to encourage the growth of indigenous degrading microbes.

Exposure Assessment in Environmental and Biological Systems

Exposure assessment is a critical component of environmental risk assessment that quantifies the contact of organisms with a contaminant. panafrican-med-journal.comnih.govnih.gov For this compound, this involves understanding its distribution, persistence, and bioaccumulation in various environmental and biological systems.